[2-(2-Chloroethanesulfinyl)ethyl]benzene
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Overview
Description
[2-(2-Chloroethanesulfinyl)ethyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-(2-chloroethanesulfinyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroethanesulfinyl)ethyl]benzene typically involves the reaction of benzene with 2-(2-chloroethanesulfinyl)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Chloroethanesulfinyl)ethyl]benzene can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [2-(2-Chloroethanesulfinyl)ethyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of sulfinyl and sulfone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the unique chemical properties of the sulfinyl group. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Chloroethanesulfinyl)ethyl]benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The pathways involved may include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
[2-(2-Chloroethanesulfonyl)ethyl]benzene: This compound contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.
[2-(2-Bromoethanesulfinyl)ethyl]benzene: The presence of a bromine atom instead of chlorine affects the compound’s reactivity and the types of reactions it can undergo.
[2-(2-Chloroethanesulfinyl)ethyl]toluene:
Uniqueness: The uniqueness of [2-(2-Chloroethanesulfinyl)ethyl]benzene lies in its specific combination of a benzene ring with a 2-(2-chloroethanesulfinyl)ethyl group. This structure imparts distinct chemical properties, making it valuable for various synthetic and industrial applications. Its reactivity and stability are key factors that differentiate it from similar compounds.
Properties
CAS No. |
153111-15-0 |
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Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-(2-chloroethylsulfinyl)ethylbenzene |
InChI |
InChI=1S/C10H13ClOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
TXHWMKUPNWJPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)CCCl |
Origin of Product |
United States |
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